5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile: is a chemical compound with the molecular formula C8H2BrF3IN and a molecular weight of 375.92 g/mol . This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile typically involves the halogenation of a benzonitrile derivative. One common method is the sequential bromination and iodination of 2-(trifluoromethyl)benzonitrile. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique halogen and trifluoromethyl groups make it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound is used in medicinal chemistry for the development of pharmaceuticals. Its trifluoromethyl group can enhance the biological activity and metabolic stability of drug candidates .
Industry: In the industrial sector, it is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in electronics and materials science .
Wirkmechanismus
The mechanism of action of 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the halogen atoms can participate in halogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 5-Bromo-2-(trifluoromethyl)benzonitrile
- 4-Bromo-2-(trifluoromethyl)benzonitrile
Comparison: Compared to similar compounds, 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and iodine atoms. This dual halogenation can provide distinct reactivity and selectivity in chemical reactions. The trifluoromethyl group further enhances its chemical stability and biological activity .
Eigenschaften
Molekularformel |
C8H2BrF3IN |
---|---|
Molekulargewicht |
375.91 g/mol |
IUPAC-Name |
5-bromo-4-iodo-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2BrF3IN/c9-6-1-4(3-14)5(2-7(6)13)8(10,11)12/h1-2H |
InChI-Schlüssel |
QGRFPBOWBYBSBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)I)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.